molecular formula C11H21NO3 B2784673 1-Boc-3-hydroxy-5-methylpiperidine CAS No. 1909335-89-2

1-Boc-3-hydroxy-5-methylpiperidine

Cat. No. B2784673
CAS RN: 1909335-89-2
M. Wt: 215.293
InChI Key: MEYHEQDHYZKZJR-UHFFFAOYSA-N
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Description

1-Boc-3-hydroxy-5-methylpiperidine is a chemical compound with the molecular formula C11H21NO3 . It’s also known as tert-butyl 3-hydroxy-5-methylpiperidine-1-carboxylate . This compound is used as an intermediate in the synthesis of various pharmaceuticals .


Synthesis Analysis

Piperidine derivatives have been the subject of numerous studies due to their importance in drug design . The synthesis of such compounds involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A specific synthesis method for (S)-N-Boc-3-hydroxypiperidine using an ®-specific carbonyl reductase from Candida parapsilosis has been reported .


Molecular Structure Analysis

The molecular structure of 1-Boc-3-hydroxy-5-methylpiperidine can be analyzed using various tools and databases . These tools can provide information about the compound’s structure, including its molecular weight, chemical properties, and potential interactions .


Chemical Reactions Analysis

The chemical reactions involving 1-Boc-3-hydroxy-5-methylpiperidine can be complex and varied. A comprehensive analysis would involve studying the reactions under different conditions and with various reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Boc-3-hydroxy-5-methylpiperidine can be determined using various analytical techniques . These properties can include its melting point, boiling point, density, and solubility .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

1-Boc-3-hydroxy-5-methylpiperidine is a useful synthon for the synthesis of pharmaceutical intermediates . For instance, it is used in the synthesis of Ibrutinib , an active pharmaceutical ingredient (API) of the drug Imbruvica , which is used for the treatment of lymphoma .

Biocatalytic Process Development

This compound plays a significant role in the development of biocatalytic processes. An efficient process catalyzed by recombinant ketoreductase (KRED) has been developed to reduce N-Boc-piperidin-3-one to obtain optically pure S-NBHP . This process has been optimized and demonstrated to have commercial potential .

Synthesis of Heterocyclic Amino Acid-like Derivatives

1-Boc-3-hydroxy-5-methylpiperidine is used in the synthesis of 3 (5)- ( N -Boc-piperidinyl)-1 H -pyrazole-4-carboxylates. These are heterocyclic amino acid-like derivatives that serve as novel achiral and chiral building blocks .

Biomedical Applications

Biomedical polymers have been extensively developed for promising applications in many biomedical fields . While the specific use of 1-Boc-3-hydroxy-5-methylpiperidine in this context is not explicitly mentioned, it’s plausible that it could be used in the synthesis of these polymers given its versatile chemical structure.

Therapeutic Medicine Delivery

The compound could potentially be used in the field of therapeutic medicine delivery . Biomedical polymers, which could be synthesized using 1-Boc-3-hydroxy-5-methylpiperidine, are often used for this purpose .

Disease Detection and Diagnosis

Similarly, 1-Boc-3-hydroxy-5-methylpiperidine could be used in the field of disease detection and diagnosis . Biomedical polymers, which could potentially be synthesized using this compound, are often used for these applications .

Safety and Hazards

The safety and hazards associated with 1-Boc-3-hydroxy-5-methylpiperidine would typically be provided in a Safety Data Sheet (SDS) from the manufacturer . This would include information on its flammability, toxicity, and potential environmental impact .

Future Directions

The future directions for research on 1-Boc-3-hydroxy-5-methylpiperidine could involve further exploration of its synthesis methods, potential applications in drug design, and its physical and chemical properties . This could lead to the development of new pharmaceuticals and a deeper understanding of its properties and interactions .

properties

IUPAC Name

tert-butyl 3-hydroxy-5-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYHEQDHYZKZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxy-5-methylpiperidine-1-carboxylate

CAS RN

1909335-89-2
Record name tert-butyl 3-hydroxy-5-methylpiperidine-1-carboxylate
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